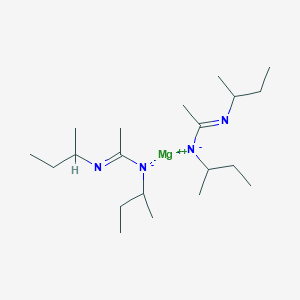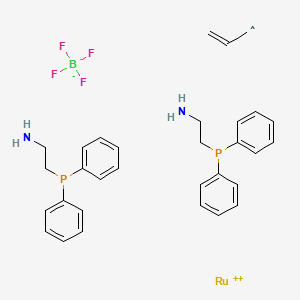![molecular formula C21H46ClNOP2Ru B6308275 Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) CAS No. 1421060-10-7](/img/structure/B6308275.png)
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97% is a chemical compound with the CAS Number: 1421060-10-7 . It is often used for experimental and research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C21H46ClNOP2Ru . The molecular weight is 527.073g/mol . The InChI key is ISDWBJDAOYEKGL-UHFFFAOYSA-M .Aplicaciones Científicas De Investigación
Catalytic Applications
- N2 Activation and Ligand Transformations: Research has shown the use of ruthenium(II) hydrido dinitrogen complexes supported by pincer ligands, including derivatives of bis(di-tert-butylphosphinoethyl)amine, in facilitating N2 activation. These studies underscore the utility of such complexes in catalysis, offering insight into the ligand's impact on nitrogen activation and potential ramifications in catalytic applications (Bruch et al., 2018).
Material Science and Surface Modification
- Surface Functionalization: The electrochemical oxidation of aromatic amines has been employed to covalently bond ruthenium complexes to carbon surfaces. This technique highlights the complex's potential in modifying electrode surfaces for enhanced electrochemical performance (Sandroni et al., 2010).
Sensor Development
- Chemosensor for Metal Ions: A ruthenium(II) complex was utilized as a fluorophore in a chemosensor for cobalt ions, demonstrating selective and sensitive detection capabilities. This application underscores the role of ruthenium complexes in developing sensors for environmental and analytical chemistry (Li et al., 2006).
Photocatalysis and Light-Induced Reactions
- Photolabile Protecting Groups: Ruthenium bis(bipyridine) complexes have been studied for their ability to act as photolabile protecting groups. Upon irradiation with visible light, these complexes release coordinated ligands, a property useful in controlled drug delivery and photoresponsive materials (Zayat et al., 2006).
Synthesis and Chemical Transformations
- Synthesis of Amides from Alcohols and Amines: A study demonstrated the direct synthesis of amides from alcohols and amines using a ruthenium complex, avoiding the need for stoichiometric coupling reagents. This approach is significant for green chemistry, offering an efficient and environmentally friendly method for amide synthesis (Gunanathan et al., 2007).
Safety and Hazards
The substance is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . If it gets in eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed . The contents should be stored under inert gas . Dispose of contents/container in accordance with local/regional/national/international regulations .
Propiedades
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.CO.ClH.Ru.H/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;1-2;;;/h21H,13-16H2,1-12H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWBJDAOYEKGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)


